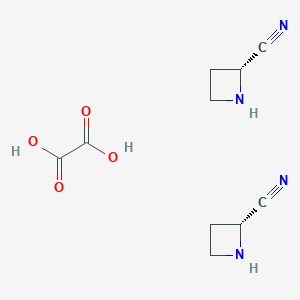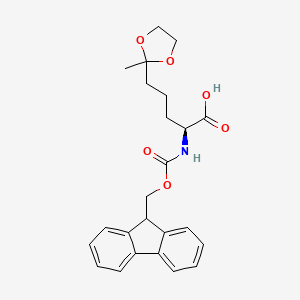![molecular formula C7H10Cl2F3N3 B6302128 4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride CAS No. 2102410-08-0](/img/structure/B6302128.png)
4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride is a chemical compound known for its unique structure and properties It is a derivative of pyrazolo[4,3-c]pyridine, characterized by the presence of a trifluoromethyl group and a dihydrochloride salt form
Mécanisme D'action
Target of Action
Similar compounds have been shown to have anti-cancer properties , suggesting potential targets could be proteins or enzymes involved in cell proliferation and apoptosis.
Mode of Action
Based on its structural similarity to other triazolopyrazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been found to induce the mitochondrial apoptotic pathway in cancer cells , suggesting that this compound may also influence apoptosis-related pathways.
Pharmacokinetics
Its solubility, stability, and bioavailability may be influenced by factors such as ph, temperature, and the presence of other compounds .
Result of Action
For instance, they have been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes that can interact with the compound .
Analyse Biochimique
Biochemical Properties
It has been found that similar compounds have shown potential in anti-cancer studies
Cellular Effects
Similar compounds have shown promising results in their anti-cancer properties . They have been found to have antiproliferative action against human colon cancer cell lines .
Molecular Mechanism
Similar compounds have shown to induce the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride involves several key steps. One common method includes the following steps :
Starting Materials: The synthesis begins with the use of 2-chloropyrazine and trifluoroacetic anhydride.
Hydrazine Substitution: Ethanol and hydrazine hydrate are added to the reaction mixture, followed by the dropwise addition of 2-chloropyrazine. The reaction is maintained at a temperature of 60-61°C for 15 hours.
Cyclization and Reduction: The mixture is then treated with chlorobenzene and methanesulfonic acid, followed by refluxing and distillation to remove trifluoroacetic acid. The pH is adjusted to 12, and the organic phases are separated.
Final Steps: Palladium/carbon and an ethanol solution of hydrogen chloride are added under nitrogen protection in a high-pressure kettle. The reaction mixture is filtered, washed, and concentrated to obtain the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The starting raw materials are readily available, and the synthesis route is designed to minimize byproducts, making it favorable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .
Applications De Recherche Scientifique
4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of antidiabetic drugs like sitagliptin.
Biological Studies: The compound has shown potential in anticancer studies, demonstrating antiproliferative activity against human colon cancer cell lines.
Industrial Applications: It is used in the chemical industry for the synthesis of various organic compounds and intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: A closely related compound with similar structural features and applications.
Sitagliptin: An antidiabetic drug that shares a similar pyrazine-based structure and is synthesized using similar intermediates.
Uniqueness
4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride stands out due to its unique trifluoromethyl group, which imparts distinct chemical properties and enhances its potential in medicinal chemistry. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of important pharmaceutical compounds further highlight its significance .
Propriétés
IUPAC Name |
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3.2ClH/c8-7(9,10)6-4-3-11-2-1-5(4)12-13-6;;/h11H,1-3H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDZWMADWORNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


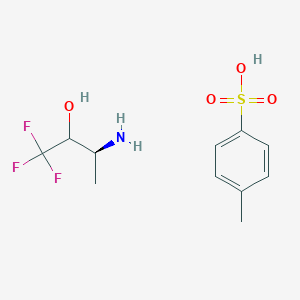

![Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6302070.png)
![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B6302076.png)

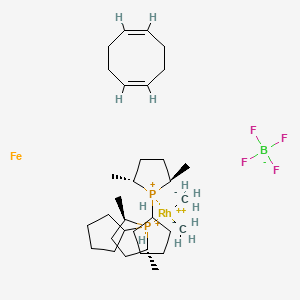
![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride](/img/structure/B6302113.png)
![Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)
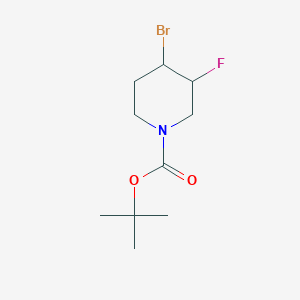
![[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride](/img/structure/B6302138.png)
